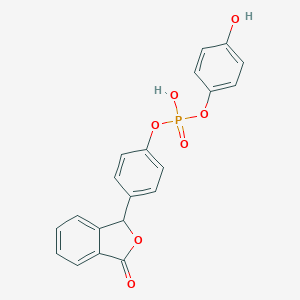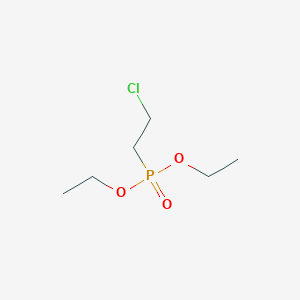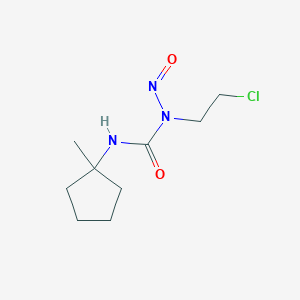
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea, commonly known as CCNU, is a chemotherapy drug that has been used in the treatment of various types of cancers. It belongs to the class of alkylating agents and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Wirkmechanismus
CCNU works by attaching to the DNA within cancer cells and disrupting their ability to replicate and divide. This causes the cancer cells to die, while healthy cells are able to repair the damage caused by CCNU. The drug is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemische Und Physiologische Effekte
CCNU can cause a range of side effects, including nausea, vomiting, fatigue, and decreased appetite. It can also cause damage to the bone marrow, leading to a decrease in the production of red and white blood cells. In rare cases, CCNU can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
CCNU has been widely used in laboratory experiments due to its ability to induce apoptosis in cancer cells. However, its toxicity and potential side effects make it difficult to use in certain experiments. Additionally, its ability to cross the blood-brain barrier can make it difficult to study its effects on other organs and tissues.
Zukünftige Richtungen
There are several areas of research that could be explored related to CCNU. One area of interest is the development of new formulations of the drug that could reduce its toxicity and side effects. Another area of research is the use of CCNU in combination with other drugs to increase its effectiveness. Additionally, more research could be done to understand the mechanisms by which CCNU induces apoptosis in cancer cells.
Synthesemethoden
CCNU is synthesized through a reaction between 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-methylcyclopentanol in the presence of a base. The resulting product is then purified and isolated through various methods such as recrystallization, column chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
CCNU has been extensively studied for its effectiveness in treating brain tumors, lymphomas, and multiple myeloma. It has also been used in combination with other chemotherapy drugs to increase their effectiveness. Research has shown that CCNU can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Eigenschaften
CAS-Nummer |
13909-04-1 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
Molekularformel |
C9H16ClN3O2 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O2/c1-9(4-2-3-5-9)11-8(14)13(12-15)7-6-10/h2-7H2,1H3,(H,11,14) |
InChI-Schlüssel |
IYBJGNAJINQPDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13909-04-1 |
Synonyme |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
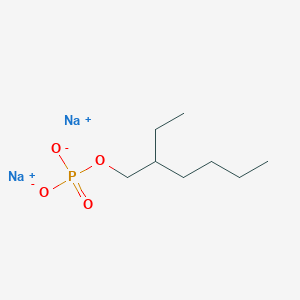

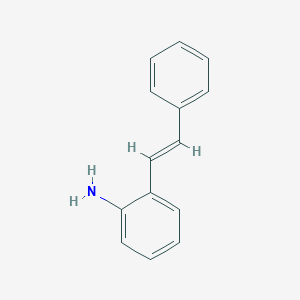
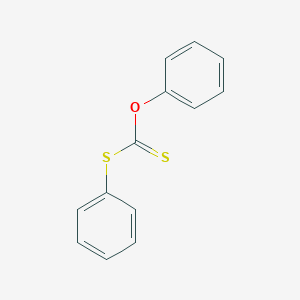
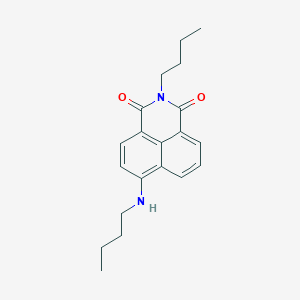

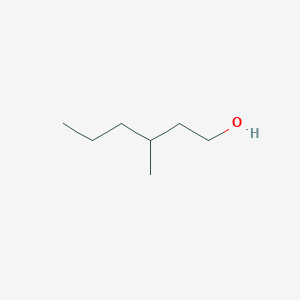
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
